molecular formula C23H40O11S B609899 PEG9-Tos CAS No. 886469-23-4

PEG9-Tos

Cat. No.: B609899
CAS No.: 886469-23-4
M. Wt: 524.622
InChI Key: WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG9-Tos, also known as polyethylene glycol 9-tosylate, is a derivative of polyethylene glycol containing a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

Peg9-ots, also known as Tos-PEG8-OH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

Peg9-ots operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by Peg9-ots is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, which is crucial for maintaining cellular homeostasis. By selectively targeting proteins for degradation, Peg9-ots can influence various downstream effects depending on the specific function of the degraded protein.

Pharmacokinetics

The pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles can be significantly improved by PEGylation . The process of PEGylation refers to the attachment of PEG polymers to molecules, which can enhance their stability, solubility, and potentially their bioavailability . .

Result of Action

The result of Peg9-ots action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate disease symptoms.

Biochemical Analysis

Biochemical Properties

The tosyl group in Peg9-ots is a very good leaving group for nucleophilic substitution reactions This property allows Peg9-ots to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The hydrophilic PEG spacer in Peg9-ots can increase the fluidity and solubilize lipid components, as well as bind to keratin filaments causing a disruption within corneocytes This suggests that Peg9-ots may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Peg9-ots involves its hydroxyl group enabling further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions This suggests that Peg9-ots may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG9-Tos involves multiple stages. One common method includes the following steps :

    Stage 1: Tetraethylene glycol is reacted with N,N-dimethyl-4-aminopyridine, [chloro(diphenyl)methyl]benzene, and triethylamine in toluene at 20-120°C for 3 hours under an inert atmosphere.

    Stage 2: The product from Stage 1 is reacted with methanesulfonyl chloride and triethylamine in toluene at 10-20°C for 2 hours under an inert atmosphere.

    Stage 3: The resulting compound is further reacted with 4-methylbenzene-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The process includes azeotropic dehydration, liquid separation, and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

PEG9-Tos undergoes various types of chemical reactions, primarily nucleophilic substitution due to the presence of the tosyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, its derivatives can be subjected to these processes under specific conditions.

Major Products

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reacting this compound with an amine would yield a polyethylene glycol derivative with an amine functional group .

Scientific Research Applications

PEG9-Tos has a wide range of applications in scientific research, including :

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to polyethylene glycol chains, enhancing their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of polyethylene glycol-based materials and coatings.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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